molecular formula C13H18O3 B108579 Dehydrovomifoliol CAS No. 15764-81-5

Dehydrovomifoliol

Numéro de catalogue: B108579
Numéro CAS: 15764-81-5
Poids moléculaire: 222.28 g/mol
Clé InChI: JJRYPZMXNLLZFH-AATRIKPKSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

Dehydrovomifoliol is a naturally occurring sesquiterpenoid compound, primarily found in certain plant species such as those in the Polygonaceae family. It is characterized by its solid form, appearing as a pale yellow to colorless crystalline substance. This compound is known for its various pharmacological activities, including antibacterial, anti-inflammatory, and antioxidant properties .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: Dehydrovomifoliol can be synthesized through several methods, including bioassay-guided isolation from plant sources. One common method involves the extraction from plants like Artemisia frigida using chromatographic techniques. The process typically includes the following steps:

Industrial Production Methods: Industrial production of this compound involves large-scale extraction from plant sources. The process is similar to laboratory methods but scaled up to handle larger quantities of plant material. The use of advanced chromatographic techniques ensures high purity and yield of the compound .

Analyse Des Réactions Chimiques

Dehydrovomifoliol undergoes various chemical reactions, including:

    Oxidation: this compound can be oxidized to form corresponding ketones or aldehydes. Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reduction reactions can convert this compound into alcohols using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: this compound can undergo substitution reactions where functional groups are replaced by other groups.

Major Products Formed:

Applications De Recherche Scientifique

Dehydrovomifoliol has a wide range of applications in scientific research:

Mécanisme D'action

Dehydrovomifoliol exerts its effects through various molecular targets and pathways. One significant pathway involves the peroxisome proliferator-activated receptor alpha (PPARα) and fibroblast growth factor 21 (FGF21) axis. This compound modulates the expression of genes related to lipogenesis and fatty acid oxidation, thereby reducing lipid accumulation in cells. This mechanism is particularly relevant in the context of non-alcoholic fatty liver disease .

Comparaison Avec Des Composés Similaires

Dehydrovomifoliol is unique among sesquiterpenoids due to its specific pharmacological activities and molecular structure. Similar compounds include:

Activité Biologique

Dehydrovomifoliol, a natural compound derived from various plant sources such as Vitex leptobotrys and Albizia richardiana, has garnered attention for its diverse biological activities. This article synthesizes current research findings, including pharmacological effects, molecular mechanisms, and potential therapeutic applications.

Chemical Structure and Sources

This compound is a bicyclic monoterpene characterized by its unique cyclohexanone structure. It is primarily isolated from the leaves and twigs of plants like Vitex leptobotrys and Albizia richardiana. Its chemical formula is C13H18O, and it exhibits various functional groups that contribute to its biological properties.

1. Anti-Fatty Liver Disease Activity

Recent studies have highlighted the potential of this compound in treating nonalcoholic fatty liver disease (NAFLD). A study demonstrated that this compound alleviates lipid accumulation in oleic acid-induced HepG2 cells by modulating the E2F1/AKT/mTOR signaling pathway. The compound was shown to significantly reduce lipid accumulation without cytotoxic effects, indicating its therapeutic potential in NAFLD management .

2. Anticancer Activity

This compound exhibits notable cytotoxic effects against various cancer cell lines. The compound has been tested against HONE-1 (nasopharyngeal), KB (oral epidermoid carcinoma), and HT29 (colorectal carcinoma) cells, with IC50 values ranging from 3.7 to 8.1 µM, indicating strong anticancer potential . Additionally, it has been implicated in inducing apoptosis in HepG2 cells through the activation of caspase-3 and modulation of cell cycle regulators .

3. Phytotoxic Effects

This compound has also been studied for its phytotoxic properties. It demonstrated growth inhibition in cress seedlings with IC50 values of 3.16 mM for shoots and 3.01 mM for roots, suggesting its role as an allelopathic agent that could affect plant growth .

The biological activities of this compound can be attributed to several mechanisms:

  • Regulation of Signaling Pathways : In NAFLD treatment, this compound regulates key signaling pathways such as AKT/mTOR, which are crucial for lipid metabolism .
  • Induction of Apoptosis : In cancer cells, this compound triggers apoptotic pathways by upregulating pro-apoptotic factors and downregulating anti-apoptotic proteins .
  • Cytotoxicity : The compound's ability to induce cytotoxicity in cancer cells is linked to oxidative stress and mitochondrial dysfunction .

Case Study 1: NAFLD Treatment

A pharmacophore modeling study identified E2F1 as a core gene targeted by this compound in the treatment of NAFLD. The study utilized bioinformatics to establish connections between this compound and differentially expressed genes associated with fat metabolism .

Case Study 2: Anticancer Effects

In vitro studies on HepG2 cells revealed that treatment with this compound led to significant reductions in cell viability through apoptosis induction. The study employed assays such as Hoechst staining and flow cytometry to confirm these findings .

Propriétés

Numéro CAS

15764-81-5

Formule moléculaire

C13H18O3

Poids moléculaire

222.28 g/mol

Nom IUPAC

4-hydroxy-3,5,5-trimethyl-4-[(E)-3-oxobut-1-enyl]cyclohex-2-en-1-one

InChI

InChI=1S/C13H18O3/c1-9-7-11(15)8-12(3,4)13(9,16)6-5-10(2)14/h5-7,16H,8H2,1-4H3/b6-5+

Clé InChI

JJRYPZMXNLLZFH-AATRIKPKSA-N

SMILES

CC1=CC(=O)CC(C1(C=CC(=O)C)O)(C)C

SMILES isomérique

CC1=CC(=O)CC(C1(/C=C/C(=O)C)O)(C)C

SMILES canonique

CC1=CC(=O)CC(C1(C=CC(=O)C)O)(C)C

Synonymes

dehydrovomifoliol

Origine du produit

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Dehydrovomifoliol
Reactant of Route 2
Reactant of Route 2
Dehydrovomifoliol
Reactant of Route 3
Dehydrovomifoliol
Reactant of Route 4
Dehydrovomifoliol
Reactant of Route 5
Reactant of Route 5
Dehydrovomifoliol
Reactant of Route 6
Dehydrovomifoliol

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.